molecular formula C18H16N6O3S2 B254015 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Numéro de catalogue B254015
Poids moléculaire: 428.5 g/mol
Clé InChI: OHCMWWOASJVZMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as CTAP, is a small molecule that has been widely used in scientific research. CTAP is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival.

Mécanisme D'action

The mechanism of action of CTAP involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates many proteins involved in cellular processes. CK2 has been shown to be overexpressed in many cancers, making it an attractive target for cancer therapy. CTAP binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
CTAP has been shown to have several biochemical and physiological effects. In cancer cells, CTAP has been shown to inhibit cell proliferation and survival, leading to decreased tumor growth. CTAP has also been shown to inhibit the replication of HIV in vitro, making it a potential therapeutic agent for HIV infection. CTAP has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using CTAP in lab experiments include its potent inhibition of CK2 activity, its specificity for CK2 over other protein kinases, and its ability to inhibit CK2 activity in vivo. The limitations of using CTAP in lab experiments include its potential toxicity to cells and its limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for the use of CTAP in scientific research. One direction is the development of more potent and specific inhibitors of CK2. Another direction is the use of CTAP in combination with other drugs for cancer therapy. CTAP may also have potential therapeutic applications in other diseases, such as Alzheimer's disease and HIV infection. Further studies are needed to determine the safety and efficacy of CTAP in vivo.

Méthodes De Synthèse

The synthesis of CTAP involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine with 2-bromoacetamide to give the intermediate 2-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with 5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-2-thiol to give the final product, CTAP.

Applications De Recherche Scientifique

CTAP has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and survival. CK2 has also been implicated in many diseases, including cancer, Alzheimer's disease, and HIV infection. CTAP has been shown to inhibit CK2 activity in vitro and in vivo, leading to decreased cell proliferation and survival in cancer cells. CTAP has also been shown to inhibit the replication of HIV in vitro.

Propriétés

Nom du produit

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Formule moléculaire

C18H16N6O3S2

Poids moléculaire

428.5 g/mol

Nom IUPAC

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H16N6O3S2/c1-10-3-5-11(6-4-10)15-12(7-19)16(26)22-17(21-15)28-9-13(25)20-18-24-23-14(29-18)8-27-2/h3-6H,8-9H2,1-2H3,(H,20,24,25)(H,21,22,26)

Clé InChI

OHCMWWOASJVZMS-UHFFFAOYSA-N

SMILES isomérique

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N

SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N

SMILES canonique

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.